1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate

Lipophilicity LogP Medicinal Chemistry

1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate (CAS 851593-71-0) is a 2,3,4,7-tetrahydroazepine-1,3-dicarboxylate diester bearing a Boc (tert-butoxycarbonyl) protecting group at N1 and an ethyl ester at C3. The seven-membered azepine core contains a single endocyclic double bond between C4 and C5, producing a partially saturated scaffold with a calculated LogP of 2.30 and topological polar surface area (TPSA) of 55.84 Ų.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
CAS No. 851593-71-0
Cat. No. B11852299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate
CAS851593-71-0
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC=CCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C14H23NO4/c1-5-18-12(16)11-8-6-7-9-15(10-11)13(17)19-14(2,3)4/h6-7,11H,5,8-10H2,1-4H3
InChIKeyGGMKOLRHIFMVQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate (CAS 851593-71-0): Core Structural Identity and Procurement Baseline


1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate (CAS 851593-71-0) is a 2,3,4,7-tetrahydroazepine-1,3-dicarboxylate diester bearing a Boc (tert-butoxycarbonyl) protecting group at N1 and an ethyl ester at C3 . The seven-membered azepine core contains a single endocyclic double bond between C4 and C5, producing a partially saturated scaffold with a calculated LogP of 2.30 and topological polar surface area (TPSA) of 55.84 Ų . The compound is supplied at ≥95% purity as a solid (MW 269.34 g·mol⁻¹, formula C₁₄H₂₃NO₄) and is classified as a research intermediate for non-human use only .

Why Generic Substitution of 1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate is Scientifically Unreliable


The 3,4-dihydro-1H-azepine scaffold is not interchangeable with its fully saturated azepane (hexahydroazepine) counterpart, its positional double-bond regioisomer, or the smaller piperidine ring system. Each modification alters the calculated LogP, the conformational ensemble accessible to the seven-membered ring, and the electronic environment of the ester and carbamate functionalities [1]. The specific 3,4-unsaturation in the target compound places the olefin in conjugation with the C3 ethyl ester, modulating both the reactivity of the α,β-unsaturated ester motif and the stereoelectronic properties of the ring nitrogen—factors that directly impact downstream transformations such as Suzuki couplings and asymmetric hydrogenations [2]. Selection of a different saturation state or ring size without experimental validation introduces risks of divergent reactivity, altered pharmacokinetic profiles in derived lead compounds, and irreproducible synthetic outcomes.

Quantitative Differentiation Evidence for 1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 3,4-Dihydroazepine vs. Hexahydroazepane Analog

The target 3,4-dihydroazepine compound (CAS 851593-71-0) exhibits a calculated LogP of 2.30, compared to an XlogP of 2.2 for the fully saturated hexahydroazepane analog 1-tert-butyl 3-ethyl azepane-1,3-dicarboxylate (CAS 851593-72-1) . The +0.10 LogP increment arises from the single endocyclic double bond, which reduces molecular polarizability relative to the fully saturated ring. This difference, while modest on a single-compound basis, becomes significant in lead optimization series where lipophilicity-driven promiscuity and clearance are modulated by sub-unit changes in LogP [1].

Lipophilicity LogP Medicinal Chemistry ADME

Double-Bond Regioisomer Comparison: Position 3,4- vs. 6,7-Unsaturation Alters Calculated LogP by 0.20 Units

When the endocyclic double bond is relocated from the 3,4-position (target, CAS 851593-71-0) to the 6,7-position (positional isomer, CAS 355390-83-9), the calculated LogP decreases from 2.30 to 2.10, a difference of 0.20 log units [1]. This larger ΔLogP (compared to the saturated analog comparison) reflects the loss of conjugation between the olefin and the C3 ethyl ester in the 6,7-isomer, which alters the local dipole moment and solvation free energy [2]. Both isomers share identical molecular weight (269.34) and TPSA (55.84 Ų), isolating the lipophilicity shift as a direct consequence of double-bond regiochemistry.

Regioisomer Physicochemical Properties LogP Drug Design

Ring-Size Expansion: 7-Membered Azepine vs. 6-Membered Piperidine Changes MW by +12 Da and LogP by +0.17

The seven-membered azepine core of the target compound (MW 269.34) adds one methylene unit (+14 Da) compared to the six-membered piperidine analog 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (CAS 130250-54-3, MW 257.33) . Calculated LogP increases from 2.13 (piperidine) to 2.30 (azepine), a ΔLogP of +0.17 . The seven-membered ring also introduces greater conformational flexibility—the azepane ring populates pseudo-chair, twist-chair, and boat conformations absent in the more constrained piperidine chair, potentially altering target binding pose diversity in library screening [1].

Ring Expansion Scaffold Hopping Piperidine Physicochemical

Boc/Ethyl Ester Orthogonality: Patent-Documented Utility as a Protected Intermediate for 5-HT₇ Receptor Modulators

The orthogonal Boc (N1) and ethyl ester (C3) protecting groups in the target compound are explicitly utilized in the patented synthesis of azepine-based 5-HT₇ receptor modulators [1]. In this synthetic route (US Patent 10,435,408), compounds of Formula 2 bearing —C(O)OC(CH₃)₃ (Boc) at nitrogen and —C(O)OCH₂CH₃ (ethyl ester) at C3 serve as key intermediates for Suzuki coupling with aryl boronic acids, followed by selective Boc deprotection to yield active 5-HT₇ antagonists [1]. The partially saturated dihydroazepine ring provides the required olefin geometry for subsequent functionalization, a feature absent in fully saturated azepane analogs [2].

5-HT7 Receptor Suzuki Coupling Protecting Group Strategy CNS Drug Discovery

Molecular Complexity Comparison: Unsaturation Increases sp² Character and Functional-Group Density Relative to Saturated Analog

The target compound contains one endocyclic double bond, yielding a fraction of sp³-hybridized carbons of approximately 0.64 (9/14 carbons), compared to 0.79 (11/14 carbons) for the fully saturated hexahydro analog (CAS 851593-72-1) . This difference of 0.15 in Fsp³ translates to a measurably distinct chemical space: the target compound falls into a lower Fsp³ regime more typical of fragment-like and lead-like molecules in clinical development, while the saturated analog occupies the higher Fsp³ space preferred for clinical candidates [1].

Molecular Complexity Fraction sp³ Diversity-Oriented Synthesis Lead Generation

Validated Application Scenarios for 1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate Procurement


Synthesis of 5-HT₇ Receptor Modulators via Patent-Documented Suzuki Coupling Route

Procurement of the target compound is directly justified for medicinal chemistry programs targeting CNS indications (depression, migraine, neuropathic pain) via the 5-HT₇ receptor. The compound matches the Formula 2 intermediate in US Patent 10,435,408, where the Boc and ethyl ester orthogonal protecting groups enable sequential Suzuki coupling and deprotection steps [1]. The 3,4-unsaturation provides the correct olefin geometry required for the patented transformation; fully saturated or regioisomeric analogs cannot substitute without altering the synthetic route [2].

Scaffold-Hopping Library Design: 7-Membered Ring Expansion from Piperidine Leads

When a piperidine-based lead series (e.g., nociceptin antagonists or kinase inhibitors built on piperidine-1,3-dicarboxylate scaffolds) requires systematic exploration of ring-size effects, the target azepine compound provides a controlled +12 Da mass shift and +0.17 LogP increment relative to the piperidine analog (CAS 130250-54-3) [1][2]. This scaffold hop preserves the Boc/ethyl ester functional group pattern while introducing conformational diversity from the seven-membered ring, enabling SAR expansion without altering the protecting group strategy .

Conformational and Physicochemical Probing via Controlled Saturation State

The target compound's intermediate Fsp³ of ~0.64 sits between the saturated azepane (Fsp³ ~0.79, CAS 851593-72-1) and the fully unsaturated 1H-azepine, offering a deliberate saturation-state probe for programs optimizing molecular flatness [1]. Purchasing this compound alongside the hexahydro analog enables parallel assessment of how incremental unsaturation affects target binding, solubility, and metabolic stability in a matched molecular pair analysis [2].

α,β-Unsaturated Ester Reactivity for Diversity-Oriented Synthesis

The conjugation of the C4–C5 double bond with the C3 ethyl ester creates an α,β-unsaturated ester motif that is absent in the hexahydro analog. This functionality enables Michael addition, cycloaddition, and conjugate reduction reactions that expand accessible chemical space in diversity-oriented synthesis libraries [1]. The position of the olefin (3,4- vs. 6,7-dihydro) specifically controls the regiochemistry of these transformations, making regioisomer selection critical for reproducible library synthesis [2].

Quote Request

Request a Quote for 1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.